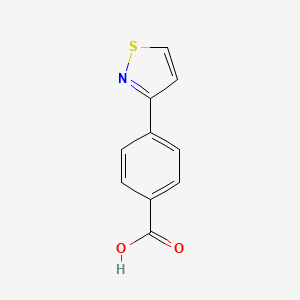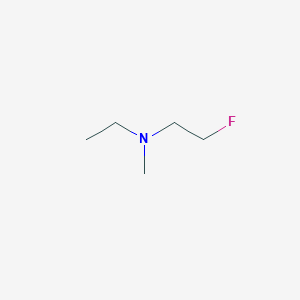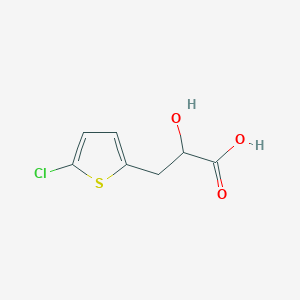
4-(1,2-Thiazol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound featuring a thiazole ring attached to a benzoic acid moiety. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Thiazol-3-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to form this compound .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are also utilized to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2-Thiazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole ring .
Scientific Research Applications
4-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but with a fused benzene-thiazole ring system.
Thiazole: A simpler structure with only the thiazole ring.
Benzoic Acid Derivatives: Compounds with various substituents on the benzoic acid moiety.
Uniqueness: 4-(1,2-Thiazol-3-yl)benzoic acid is unique due to its combined structural features of both thiazole and benzoic acid, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-6-14-11-9/h1-6H,(H,12,13) |
InChI Key |
RCIQGYMWNHBQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)




![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)

